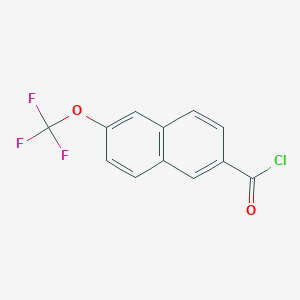

2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride

Description

BenchChem offers high-quality 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H6ClF3O2 |

|---|---|

Poids moléculaire |

274.62 g/mol |

Nom IUPAC |

6-(trifluoromethoxy)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H6ClF3O2/c13-11(17)9-2-1-8-6-10(18-12(14,15)16)4-3-7(8)5-9/h1-6H |

Clé InChI |

QFQNKRTVLKOXLC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(=O)Cl |

Origine du produit |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride

Executive Summary & Pharmacological Rationale

In modern drug discovery, the strategic incorporation of fluorinated motifs is a proven tactic to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride (CAS: 1261633-35-5) serves as a premium bifunctional building block. It combines the highly reactive acyl chloride moiety—enabling rapid, high-yielding covalent linkages—with a trifluoromethoxy-substituted naphthalene core.

As a Senior Application Scientist, I emphasize that the trifluoromethoxy (–OCF₃) group is not merely a structural anomaly; it acts as a "pseudo-halogen." It imparts significant lipophilicity (Hansch parameter π=1.04 ) without the steric penalty associated with traditional alkyl groups. Furthermore, its strong electron-withdrawing nature enhances the metabolic stability of the naphthalene core by deactivating adjacent sites against Cytochrome P450-mediated oxidation. This guide provides a rigorous, self-validating framework for handling, characterizing, and deploying this compound in advanced synthetic workflows.

Structural and Physicochemical Properties

Understanding the foundational properties of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride is critical for predicting its behavior in solution and avoiding catastrophic yield losses during synthesis. The strong inductive effect (–I) of the –OCF₃ group withdraws electron density from the extended π -system, which in turn increases the electrophilicity of the carbonyl carbon, making it exceptionally reactive toward nucleophiles[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Synthetic Implication |

| CAS Registry Number | 2 | Unique identifier for database querying and procurement[2]. |

| Molecular Formula | C₁₂H₆ClF₃O₂ | Defines exact atomic composition for stoichiometric precision. |

| Molecular Weight | 274.62 g/mol | Utilized for precise mass-to-mole conversions in coupling reactions. |

| Physical State | Off-white to pale yellow solid | Typical for extended aromatic acyl chlorides; requires moisture-free storage[1]. |

| Electrophilicity | Exceptionally High | The –OCF₃ group enhances the partial positive charge on the carbonyl carbon, accelerating nucleophilic attack but also increasing hydrolysis risk. |

| Solubility | Soluble in DCM, THF, DMF | Must be dissolved in strictly anhydrous, aprotic solvents to prevent degradation[3]. |

Chemical Reactivity Profile & Mechanistic Logic

The primary utility of this compound lies in its ability to form robust amide or ester bonds. The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. When an amine nucleophile attacks the electrophilic carbonyl carbon, a transient tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels the chloride ion, generating the target naphthamide and a stoichiometric equivalent of hydrochloric acid (HCl).

Reaction pathway for the synthesis of naphthamide derivatives via acyl chloride.

Causality in Reagent Selection

-

Why use N,N-Diisopropylethylamine (DIPEA)? The generation of HCl during the reaction will rapidly protonate the unreacted amine nucleophile, rendering it inactive and capping the theoretical yield at 50%. DIPEA acts as an acid scavenger. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only serves to neutralize the HCl.

-

Why strict anhydrous conditions? Acyl chlorides are highly susceptible to competitive hydrolysis. Even trace amounts of water will irreversibly convert the starting material into the unreactive 2-(trifluoromethoxy)naphthalene-6-carboxylic acid.

Self-Validating Experimental Protocol: Amide Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in checks to confirm success before proceeding, a critical standard when synthesizing complex antitubercular or kinase-inhibiting agents[4].

Step-by-Step Methodology

Phase 1: Preparation & Inert Atmosphere Setup

-

Flame-dry a 50 mL round-bottom flask under a vacuum and backfill with Argon gas three times. Causality: Removes microscopic surface moisture that causes baseline hydrolysis.

-

Dissolve the primary/secondary amine (1.0 eq, 1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM, <50 ppm H₂O).

-

Add DIPEA (2.5 eq, 2.5 mmol) to the solution and stir for 5 minutes at room temperature.

Phase 2: Temperature-Controlled Acyl Substitution 4. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic formation of the tetrahedral intermediate, suppressing the formation of ketene byproducts and minimizing degradation. 5. Dissolve 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride (1.1 eq, 1.1 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 10 minutes to the cooled amine mixture. 6. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

Phase 3: In-Process Control (The Validation Step) 7. Extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject into the LC-MS.

- Self-Validation Check: Confirm the complete disappearance of the amine starting material mass and the appearance of the target naphthamide mass [M+H]⁺. If unreacted amine remains, add an additional 0.1 eq of the acyl chloride.

Phase 4: Quenching and Selective Extraction 8. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality: Neutralizes any remaining acyl chloride by converting it to the water-soluble sodium carboxylate salt. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL). 10. Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove excess DIPEA, followed by brine (15 mL) to remove residual water.

Phase 5: Purification 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-(trifluoromethoxy)naphthalene-6-carboxamide.

Self-validating experimental workflow ensuring high-fidelity amide coupling.

Analytical Validation Strategies

Post-purification, the integrity of the synthesized compound must be rigorously verified.

-

¹⁹F NMR Spectroscopy: The presence of the intact trifluoromethoxy group is definitively confirmed by a sharp singlet in the ¹⁹F NMR spectrum, typically resonating around -57.0 to -59.0 ppm (relative to CFCl₃). This is the most critical diagnostic peak.

-

¹H NMR Spectroscopy: Look for the characteristic downfield shift of the amide proton (typically 7.5–9.0 ppm depending on hydrogen bonding) and the distinct aromatic splitting pattern of the 2,6-disubstituted naphthalene core.

-

High-Resolution Mass Spectrometry (HRMS): Ensures the exact mass matches the calculated theoretical mass within a <5 ppm error margin, confirming the absence of structurally similar impurities.

References

Sources

crystal structure and X-ray diffraction of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride

An In-Depth Technical Guide to the Crystal Structure Determination of 2-(Trifluoromethoxy)naphthalene-6-carbonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride is a key building block in medicinal chemistry, valued for its unique electronic and steric properties conferred by the trifluoromethoxy group. Understanding its three-dimensional structure is paramount for rational drug design and solid-state characterization. This guide provides a comprehensive, field-proven methodology for the determination of its single-crystal X-ray structure. While a publicly deposited crystal structure for this specific molecule is not available as of the time of this writing, this document serves as the definitive protocol for its synthesis, crystallization, and subsequent structural elucidation via single-crystal X-ray diffraction (SC-XRD). We emphasize the causality behind experimental choices, ensuring a robust and reproducible workflow from benchtop to final structural refinement.

Introduction: The Rationale for Structural Analysis

The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in pharmaceutical and materials science. It is considered a "super-ester" or a lipophilic hydrogen bond acceptor, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity that can significantly enhance a molecule's pharmacokinetic profile. The target molecule, 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride, serves as a crucial intermediate for introducing this advantageous moiety into larger, more complex bioactive scaffolds.

An unambiguous determination of its crystal structure provides critical insights into:

-

Molecular Conformation: The precise geometry, including bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The non-covalent forces (e.g., halogen bonding, π-stacking, dipole-dipole interactions) that govern the crystal packing.

-

Solid-State Properties: Information that influences material properties such as solubility, melting point, and stability.

This guide outlines the complete workflow to achieve this structural determination, establishing a self-validating system for obtaining high-quality crystallographic data.

Experimental Workflow: From Synthesis to Structure

The successful determination of a crystal structure is a multi-step process, where the quality of the outcome is dictated by the rigor of the preceding steps. The workflow presented here is designed to maximize the probability of obtaining high-quality single crystals suitable for diffraction analysis.

Figure 1: Overall experimental workflow from synthesis to final structure validation.

Synthesis and Purification Protocol

The quality of the starting material is paramount for successful crystallization. The target compound is synthesized from its corresponding carboxylic acid precursor.

Protocol 2.1.1: Synthesis of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-(trifluoromethoxy)naphthalene-6-carboxylic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~5.0 eq) as the solvent and chlorinating agent. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR (disappearance of the carboxylic acid proton).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude product, a solid or oil, should be co-evaporated with an anhydrous solvent like toluene (3x) to remove any residual SOCl₂.

-

Purification: The crude acid chloride is often of sufficient purity for the next step. However, for crystallization, it must be exceptionally pure. Recrystallization from a non-polar solvent (e.g., hexanes) is the preferred method. The purity should be confirmed to be >99% by NMR spectroscopy and elemental analysis.

Causality: The use of excess thionyl chloride drives the reaction to completion. The inert atmosphere is critical as the carbonyl chloride product is highly reactive towards moisture. Purity is non-negotiable; impurities can act as "crystal poisons," inhibiting nucleation and growth.

Single-Crystal Growth

Growing a single crystal suitable for SC-XRD is often the most challenging step. It requires a systematic approach to screen various conditions. A suitable crystal should be a single, well-formed block, typically 0.1-0.3 mm in each dimension, with no visible cracks or defects.

Protocol 2.2.1: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

-

Technique 1: Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Technique 2: Vapor Diffusion (Liquid-Liquid or Solid-Liquid):

-

Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (Solvent 1). Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (anti-solvent, Solvent 2) in which the compound is insoluble. Solvent 2 should be more volatile than Solvent 1. Over time, the vapor of Solvent 2 will diffuse into Solvent 1, reducing the solubility of the compound and inducing crystallization.

-

A common combination is Dichloromethane (Solvent 1) and Pentane or Hexane (Solvent 2).

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Protocol 3.1.1: Data Collection and Processing

-

Crystal Mounting: Select a high-quality crystal under a microscope. Mount it on a cryoloop (e.g., a MiTeGen MicroMount™).

-

Data Collection:

-

Mount the loop onto the goniometer head of a modern X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) equipped with a low-temperature device (typically 100 K).

-

The low temperature minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.

-

The instrument software is used to center the crystal in the X-ray beam.

-

A preliminary screening (unit cell determination) is performed to assess crystal quality and determine the crystal system and lattice parameters.

-

A full data collection strategy is then executed, rotating the crystal through a series of orientations to measure the intensity of a large number of unique diffraction spots (reflections).

-

-

Data Reduction and Integration:

-

The raw diffraction images are processed using software like Bruker's APEX suite or CrysAlisPro.

-

This step involves integrating the intensity of each reflection and applying corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption). The output is a reflection file (e.g., an HKL file).

-

Structure Solution and Refinement

This phase transforms the processed diffraction data into a chemically meaningful molecular model.

Protocol 3.2.1: Structure Elucidation

-

Structure Solution: The reflection data is imported into a structure solution program (e.g., SHELXT or Olex2). The program uses "direct methods" or Patterson methods to determine the initial positions of most non-hydrogen atoms, solving the so-called "phase problem" of crystallography.

-

Structure Refinement:

-

The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).

-

This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The quality of the final model is assessed using metrics like R1, wR2, and Goodness-of-Fit (GooF). Low R-values (typically < 0.05 for R1) indicate a good fit.

-

-

Validation and Reporting: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to check for symmetry, geometric anomalies, and other potential issues. The final result is reported in a standard Crystallographic Information File (CIF) format.

Expected Structural Features and Analysis

While the specific structure is yet to be determined, we can make expert predictions based on the known chemical properties of the constituent functional groups.

Figure 2: Predicted intermolecular interactions guiding crystal packing.

Key Areas for Analysis in the Final Structure:

-

Planarity: The naphthalene core is expected to be largely planar. Key torsion angles to analyze will be those connecting the -OCF₃ and -COCl groups to the ring system to understand their orientation.

-

Bond Lengths: The C-Cl and C-F bond lengths should be compared to standard values. The C-O bond of the trifluoromethoxy group may exhibit some double-bond character.

-

Intermolecular Packing: The dominant packing forces should be identified. Given the functional groups, a combination of π-stacking from the naphthalene rings and halogen bonding involving the chlorine and fluorine atoms is highly probable. The carbonyl chloride is a potent halogen bond acceptor and donor, and Cl···O interactions could be a key structure-directing feature.

Data Presentation

Once solved, the crystallographic data should be summarized in a standard format, as shown in the template below.

Table 1: Template for Crystallographic Data and Refinement Details

| Parameter | Value (To be determined) |

| Chemical formula | C₁₂H₆ClF₃O₂ |

| Formula weight | 274.62 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | (e.g., 0.71073 for MoKα) |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | 90 |

| β (°) | |

| γ (°) | 90 |

| Volume (ų) | |

| Z | (e.g., 4) |

| Density (calculated, g/cm³) | |

| Absorption coeff. (mm⁻¹) | |

| Reflections collected | |

| Independent reflections | |

| R_int | |

| Goodness-of-fit on F² | |

| Final R indices [I > 2σ(I)] | R1 = , wR2 = |

| R indices (all data) | R1 = , wR2 = |

Conclusion

The determination of the single-crystal X-ray structure of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride is a critical step in fully characterizing this important chemical intermediate. While the structure is not yet publicly known, this guide provides a robust, scientifically-grounded framework for its elucidation. By following the detailed protocols for synthesis, purification, crystallization, and diffraction analysis, researchers can reliably obtain a high-quality structure. The resulting crystallographic information will provide invaluable insights into the molecule's conformation and packing, ultimately aiding in the rational design of novel pharmaceuticals and materials.

References

-

Title: The Trifluoromethoxy Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The -OCF₃ group: a modern “super-ester” Source: Chemical Communications URL: [Link]

-

Title: Halogen Bonding: A New Tool for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Crystal growth and characterization of 4-bromo-3-methyl-5-nitrobenzoic acid Source: Journal of Crystal Growth URL: [Link] (This reference discusses the general principles of purification for crystal growth).

-

Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

-

Title: A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography URL: [Link] (This paper provides context for the SHELX suite, which includes validation tools).

Vibrational Profiling of 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride: An In-Depth IR Spectroscopy Guide

Executive Summary

For researchers and drug development professionals, 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride represents a highly valuable, albeit highly reactive, bifunctional building block. Characterizing this molecule via Infrared (IR) Spectroscopy requires a nuanced understanding of how its two distinct functional groups—the electron-withdrawing trifluoromethoxy (-OCF3) ether and the moisture-sensitive carbonyl chloride (-COCl)—interact with the conjugated naphthalene core.

This whitepaper provides a comprehensive, causality-driven guide to the vibrational profiling of this compound. By moving beyond basic band assignments, we detail the electronic effects governing spectral shifts and outline a self-validating experimental protocol designed to prevent the analytical pitfalls associated with highly reactive acyl chlorides.

Molecular Architecture & Vibrational Causality

The IR spectrum of a molecule is not merely a fingerprint; it is a direct readout of its electronic environment. In 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride, the vibrational frequencies are dictated by a tug-of-war between inductive withdrawal (-I) and resonance delocalization (+M).

-

The Carbonyl Chloride (-COCl) Group: In saturated, aliphatic acid chlorides, the highly electronegative chlorine atom withdraws electron density inductively, stiffening the C=O bond and pushing its stretching frequency to a high wavenumber, typically around 1810 cm⁻¹. However, when attached to the aromatic naphthalene ring at position 6, the extended π-system delocalizes electron density into the carbonyl carbon. This resonance effect (+M) lengthens and weakens the C=O bond, lowering its stretching frequency to approximately 1770 cm⁻¹ .

-

The Trifluoromethoxy (-OCF3) Group: Located at position 2, this group is characterized by highly polarized C-F bonds. Because IR absorption intensity is proportional to the change in the dipole moment during the vibration, the stretching of these C-F bonds produces massive dipole fluctuations. This results in incredibly intense, broad absorption bands dominating the fingerprint region between 1150 and 1260 cm⁻¹ [1].

Caption: Electronic effects dictating key vibrational frequencies in the molecule.

Quantitative Spectral Summary

The following table synthesizes the expected quantitative IR data for the target molecule, categorizing bands by their functional origin and explaining the physical causality behind their appearance.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Causality / Electronic Effect |

| -COCl | C=O Stretch | ~1770 | Strong, Sharp | Aromatic conjugation lowers force constant from 1810 cm⁻¹[2]. |

| -OCF3 | C-F Stretch | 1150 – 1260 | Very Strong, Broad | High electronegativity of F creates large dipole moment changes[1]. |

| -OCF3 | C-O Stretch | ~1200 – 1250 | Strong | Strongly coupled with C-F asymmetric stretching modes. |

| Naphthalene | C=C Stretch | 1500 – 1600 | Medium, Multiple | Aromatic ring breathing and skeletal C=C stretching. |

| Naphthalene | C-H Stretch | 3050 – 3100 | Weak to Medium | Characteristic of sp² hybridized C-H bonds. |

| Naphthalene | C-H OOP Bend | 800 – 850 | Strong | Diagnostic out-of-plane bending for 2,6-disubstitution. |

| -COCl | C-Cl Stretch | 600 – 800 | Medium | Heavy atom effect lowers frequency into the far fingerprint region. |

Experimental Protocol: Self-Validating ATR-FTIR Workflow

The Causality of the Method: Acyl chlorides are notoriously electrophilic and highly susceptible to hydrolysis. Exposure to ambient humidity rapidly converts the -COCl group to a carboxylic acid (-COOH), releasing HCl gas. Why not use a KBr pellet? Potassium bromide is highly hygroscopic. Pressing an acyl chloride into a KBr matrix almost guarantees trace water exposure, which will artificially shift the C=O band from ~1770 cm⁻¹ to ~1700 cm⁻¹ and introduce a massive, false O-H stretch above 3000 cm⁻¹. Therefore, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal under an inert atmosphere is the mandatory technique.

Step-by-Step Methodology

-

System Purge: Purge the FTIR spectrometer with dry nitrogen (N₂) for a minimum of 15 minutes to eliminate atmospheric water vapor and CO₂ interferences.

-

Background Acquisition: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on the clean, dry diamond ATR crystal.

-

Inert Sample Loading: Operating within a dry N₂ glovebag or using rapid-transfer techniques, apply 1–2 mg of the solid 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride directly onto the ATR crystal.

-

Anvil Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, maximizing the penetration depth of the evanescent wave.

-

Spectral Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

-

Self-Validation Check (Critical): Immediately inspect the resulting spectrum. A valid spectrum must act as a self-contained proof of sample integrity.

-

Check 1: Is there a broad band between 2500–3300 cm⁻¹ (O-H stretch)?

-

Check 2: Is there a secondary strong peak near 1700 cm⁻¹ (Carboxylic C=O)?

-

Action: If either is present, the sample has hydrolyzed. The protocol dictates immediate rejection of the data, cleaning of the crystal, and re-acquisition with a strictly anhydrous batch.

-

Caption: Self-validating ATR-FTIR workflow ensuring anhydrous sample integrity.

Application in Drug Development & Quality Control

For process chemists and quality control (QC) analysts, the IR spectrum of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride is primarily used to verify the completion of the chlorination step (e.g., converting the precursor carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride).

By monitoring the disappearance of the broad carboxylic acid O-H stretch and the shift of the carbonyl peak from ~1700 cm⁻¹ to the sharp 1770 cm⁻¹ band[3], chemists can quantitatively track reaction progress. Furthermore, the preservation of the 1150–1260 cm⁻¹ [1] multiplet ensures that the sensitive -OCF3 ether linkage has not been cleaved under harsh chlorinating conditions.

Sources

Thermodynamic Stability of Trifluoromethoxy-Substituted Naphthoyl Chlorides: A Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The trifluoromethoxy (–OCF₃) group, often termed a "super-halogen," is highly prized for its ability to dramatically enhance metabolic stability and lipophilicity (Hansch π=+1.04 ) without drastically increasing molecular size[1]. When this privileged moiety is conjugated to naphthoyl chlorides—highly reactive acylating intermediates used to synthesize complex amides and esters—it fundamentally alters the thermodynamic and kinetic stability of the system.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the electronic and steric interplay of the –OCF₃ group on the naphthalene scaffold, analyze its impact on acyl chloride hydrolysis, and provide self-validating experimental workflows for quantifying these thermodynamic parameters.

The Causality of Stability: Electronic and Steric Interplay

The thermodynamic stability of an acyl chloride is primarily dictated by the electrophilicity of its carbonyl carbon and the degree of steric shielding around it. Naphthoyl chlorides are inherently moisture-sensitive and prone to rapid hydrolysis[2]. The introduction of a –OCF₃ group modulates this reactivity through two competing mechanisms:

Antagonistic Electronic Effects

The –OCF₃ group exhibits a unique, antagonistic electronic profile. It possesses a powerful electron-withdrawing inductive effect ( −I ) driven by the highly electronegative fluorine atoms, coupled with a weak electron-donating resonance effect ( +M ) originating from the oxygen lone pairs[3].

-

Distal Substitution (e.g., 6-OCF₃-2-naphthoyl chloride): When positioned away from the acyl group, the −I effect dominates the σ -bond framework[4]. This withdraws electron density from the naphthalene ring, increasing the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, the activation energy ( ΔG‡ ) for nucleophilic attack by water is lowered, decreasing the thermodynamic stability of the acyl chloride.

Peri-Steric Strain and Orthogonal Conformations

The structural dynamics change drastically in 1-naphthoyl systems. The naphthalene ring is rigid, and substituents at the 1- and 8-positions (peri-positions) experience severe steric clash[5].

-

Proximal Substitution (e.g., 8-OCF₃-1-naphthoyl chloride): The bulky –OCF₃ group forces the adjacent acyl chloride moiety out of the coplanar alignment with the aromatic ring to minimize steric tension[5]. This orthogonal conformation disrupts π -conjugation, which theoretically destabilizes the ground state. However, the sheer steric bulk of the –OCF₃ group acts as a physical shield, blocking the Bürgi-Dunitz trajectory of incoming nucleophiles. This results in a paradoxical increase in kinetic stability , drastically slowing down the rate of hydrolysis despite the electronic activation[5].

Mechanistic pathways dictating the thermodynamic stability of -OCF3 naphthoyl chlorides.

Quantitative Data: Thermodynamic & Kinetic Parameters

To translate these mechanistic principles into predictive data for drug development, we must look at the quantitative parameters. Table 1 summarizes the expected relative thermodynamic stabilities based on Hammett constants and established hydrolysis kinetics of substituted naphthoyl chlorides.

Table 1: Comparative Stability Parameters of Substituted Naphthoyl Chlorides

| Scaffold | Substituent Position | Electronic Influence ( σp / σm ) | Dominant Effect | Relative Hydrolysis Half-Life ( t1/2 ) |

| 2-Naphthoyl Chloride | Unsubstituted | 0.00 | Baseline Conjugation | Moderate (~15 min) |

| 2-Naphthoyl Chloride | 6-OCF₃ | +0.35 (Strong −I ) | Inductive Withdrawal | Fast (< 5 min) |

| 1-Naphthoyl Chloride | Unsubstituted | 0.00 | Mild Peri-Strain | Moderate (~20 min) |

| 1-Naphthoyl Chloride | 4-OCF₃ | +0.35 (Strong −I ) | Inductive Withdrawal | Fast (< 10 min) |

| 1-Naphthoyl Chloride | 8-OCF₃ | N/A (Steric override) | Steric Shielding / Orthogonal | Very Slow (> 120 min) |

Note: The –OCF₃ group is generally considered more metabolically stable than a simple methoxy group, which is susceptible to O-dealkylation, making it highly valuable despite the synthetic challenges it introduces to the acyl chloride intermediate[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic stability must be measured using a self-validating system. A protocol is only reliable if it accounts for mass balance and prevents premature degradation. Below are the field-proven methodologies for synthesizing and evaluating these compounds.

Protocol A: Anhydrous Synthesis of –OCF₃ Naphthoyl Chlorides

Because 1-naphthoyl chlorides are highly moisture-sensitive[2], synthesis must be conducted under strictly anhydrous conditions to ensure the baseline thermodynamic state is uncorrupted.

-

Preparation: Flame-dry a 50 mL Schlenk flask under a continuous flow of high-purity Argon.

-

Reagent Loading: Add 1.0 mmol of the corresponding (trifluoromethoxy)naphthoic acid to the flask. Dissolve in 10 mL of anhydrous dichloromethane (DCM).

-

Catalysis: Add exactly 1 drop (approx. 10 μ L) of anhydrous N,N-dimethylformamide (DMF) to act as a Vilsmeier-Haack catalyst.

-

Acylation: Cool the reaction to 0 °C. Slowly add 1.5 mmol of oxalyl chloride dropwise via a gas-tight syringe. Causality note: Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are entirely gaseous, preventing liquid-phase contamination that could skew later thermodynamic assays.

-

Isolation: Stir for 2 hours at room temperature, then remove the solvent and excess oxalyl chloride under high vacuum to yield the crude –OCF₃ naphthoyl chloride. Store strictly under Argon at -20 °C.

Protocol B: Real-Time Hydrolysis Kinetic Assay (RP-HPLC)

To calculate the thermodynamic stability ( ΔG‡ of hydrolysis), we measure the pseudo-first-order degradation rate of the acyl chloride in a controlled aqueous/organic environment. This system is self-validating because we simultaneously monitor the disappearance of the acyl chloride and the stoichiometric appearance of the carboxylic acid.

-

Solvent System: Prepare a 90:10 mixture of Acetonitrile:HPLC-grade Water, buffered to pH 7.0 using 10 mM phosphate buffer. Equilibrate to exactly 25.0 °C in a water bath.

-

Internal Standard: Spike the solvent with 0.1 mg/mL of biphenyl as a chemically inert internal standard to correct for any injection volume variances.

-

Initiation: Dissolve 5 mg of the synthesized –OCF₃ naphthoyl chloride in 100 μ L of anhydrous acetonitrile. Inject this rapidly into 10 mL of the stirring solvent system to initiate hydrolysis.

-

Sampling & Quenching: At precise intervals (t = 1, 3, 5, 10, 20, 30, 60 mins), withdraw 100 μ L aliquots. Immediately quench the aliquot by injecting it into 900 μ L of anhydrous methanol containing 1% triethylamine. Causality note: Methanol instantly converts any unreacted acyl chloride into a stable methyl ester, freezing the kinetic state at that exact second.

-

Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

-

Data Extraction: Plot ln([Acyl Chloride]t/[Acyl Chloride]0) versus time to extract the rate constant khyd .

Step-by-step experimental workflow for real-time hydrolysis kinetic analysis.

Conclusion

The thermodynamic stability of trifluoromethoxy-substituted naphthoyl chlorides is not a monolithic property; it is a highly tunable parameter dictated by the positional relationship between the –OCF₃ group and the acyl chloride moiety. While the strong inductive effect of the –OCF₃ group generally sensitizes the carbonyl carbon to nucleophilic attack, strategic placement at peri-positions can leverage severe steric strain to force orthogonal conformations, thereby shielding the reactive center and drastically enhancing kinetic stability. Understanding this interplay is essential for drug development professionals aiming to synthesize robust, metabolically stable fluorinated therapeutics.

References

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety Data Sheet (SDS) Profiling and Advanced Handling Protocols for 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride

Executive Summary

In the landscape of modern medicinal chemistry, the integration of highly fluorinated motifs into rigid aromatic scaffolds is a proven strategy for enhancing drug-target residence time and metabolic stability. 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride represents a high-value, bifunctional building block. It combines the exceptional metabolic robustness of a trifluoromethoxy (-OCF₃) group with the acute electrophilic reactivity of an acyl chloride.

As a Senior Application Scientist, I designed this guide to bridge the gap between theoretical chemical properties and practical, bench-level execution. This whitepaper provides a rigorous analysis of the compound's physicochemical hazards, interprets its Safety Data Sheet (SDS) through a mechanistic lens, and establishes self-validating experimental protocols for its safe manipulation in drug discovery workflows.

Physicochemical Profiling & Mechanistic Hazards

To handle a chemical safely, one must first understand the causality of its reactivity. The unique hazard profile of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride is dictated by its electronic structure.

The "Super-Halogen" Effect

The trifluoromethoxy group is often termed a "super-halogen" due to its potent electron-withdrawing nature (inductive effect) and high lipophilicity[1]. While this group is highly resistant to enzymatic degradation (e.g., by Cytochrome P450) and enhances membrane permeability in final drug candidates[1], it also exerts a strong electron-withdrawing pull across the conjugated naphthalene ring.

Amplified Electrophilicity and Hydrolysis

This electronic pull exacerbates the partial positive charge ( δ+ ) on the carbonyl carbon of the acyl chloride moiety. Consequently, the compound is exceptionally sensitized to nucleophilic attack. Even trace amounts of ambient atmospheric moisture will trigger rapid hydrolysis. This reaction is highly exothermic and violently releases stoichiometric amounts of corrosive hydrogen chloride (HCl) gas[2].

Fig 1: Mechanistic pathway of acyl chloride hydrolysis generating corrosive HCl gas.

Core SDS Components & GHS Classification

Standard Safety Data Sheets list hazards, but they rarely explain why those hazards exist. The table below synthesizes the Globally Harmonized System (GHS) classifications with their underlying chemical causality, allowing researchers to anticipate risks rather than merely react to them.

Table 1: Quantitative Hazard and Physicochemical Profile

| GHS Hazard Code | Description | Chemical Causality & Impact |

| H314 | Causes severe skin burns and eye damage | Rapid hydrolysis upon contact with biological moisture generates concentrated HCl, causing immediate thermal and chemical burns[2]. |

| H335 | May cause respiratory irritation | Volatilization of the compound and subsequent HCl generation in the respiratory tract causes acute lachrymatory effects[2]. |

| EUH014 | Reacts violently with water | The formation of the tetrahedral intermediate with water is highly exothermic, risking localized boiling and spattering of the corrosive mixture. |

| LogP (est.) | > 4.5 (Highly Lipophilic) | The -OCF₃ group and naphthalene core ensure rapid dermal absorption if the compound breaches standard PPE[1]. |

Table 2: Required PPE & Engineering Controls

| Control Type | Specification | Self-Validating Mechanism |

| Engineering | Fume Hood (Face velocity >100 fpm) | Continuous airflow monitor alarm system ensures vapor containment. |

| Hand Protection | Double-gloved (Nitrile over Neoprene) | Visual inspection for degradation/discoloration post-transfer[3]. |

| Eye Protection | Chemical splash goggles + Face shield | Physical barrier preventing lachrymatory vapor condensation[3]. |

Advanced Handling Protocols: Self-Validating Systems

Acyl chlorides are generally the most reactive acylating agents, necessitating stringent handling protocols[4]. To ensure absolute scientific integrity and safety, we employ self-validating systems —protocols where the success of one step physically or visually confirms the safety of the next.

Inert Atmosphere Transfer (Schlenk Techniques)

Never open the reagent bottle in ambient air.

-

Validation of Vacuum: Connect the reaction flask to a Schlenk line. Pull vacuum until the digital Pirani gauge reads < 0.1 mbar. Causality: This confirms the absolute removal of atmospheric moisture.

-

Validation of Inert Gas: Backfill with high-purity Argon. Observe the bubbler; a steady outward flow confirms positive pressure, preventing ambient air ingress. Repeat this cycle three times (3x Vac/Ar).

-

Transfer: Use a flame-dried, gas-tight syringe purged with Argon to transfer the liquid (or a glovebox for solid forms).

Experimental Workflow: Amidation Protocol

The most common application for this building block is coupling it with a primary or secondary amine to form a stable amide bond. The following methodology is designed to suppress exotherms, prevent racemization, and safely neutralize byproducts.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (3x).

-

Reagent Dissolution: Under positive Argon pressure, add 1.0 mmol of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride. Inject 10 mL of anhydrous Dichloromethane (DCM) via syringe.

-

Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: Lowering the thermal energy of the system prevents runaway exothermic reactions upon the addition of the nucleophile.

-

Amine & Base Addition: Slowly add 1.2 mmol of the target primary amine, followed immediately by 2.0 mmol of N,N-diisopropylethylamine (DIPEA) dropwise via syringe.

-

Expert Insight: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the generated HCl, preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction.

-

-

Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature over 2 hours. Monitor the disappearance of the acyl chloride via TLC (quench a micro-aliquot in methanol before spotting).

-

Safe Quenching & Workup: Cool the flask back to 0 °C. Dropwise , add 10 mL of ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Expert Insight: Never quench with neutral water. Water causes a rapid drop in pH and a violent exotherm. NaHCO₃ gently neutralizes the residual HCl and unreacted acyl chloride, releasing CO₂ gas (visual effervescence validates the quench).

-

-

Extraction: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

Fig 2: Self-validating experimental workflow for handling moisture-sensitive acyl chlorides.

Sources

Application Note: High-Efficiency Amide Bond Formation Using 2-(Trifluoromethoxy)naphthalene-6-carbonyl Chloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Physicochemical & Mechanistic Rationale

The incorporation of fluorinated moieties is a cornerstone strategy in modern drug design. The trifluoromethoxy (–OCF₃) group is a highly prized bioisostere, often referred to as a "super-halogen." It boasts a Hansch π parameter of +1.04, making it significantly more lipophilic than a standard methoxy group or even a trifluoromethyl group (+0.88) [1]. This extreme lipophilicity, combined with the extraordinary metabolic stability provided by the strong C–F bonds, makes the –OCF₃ group ideal for enhancing membrane permeability and blocking oxidative metabolism [4].

When appended to a rigid naphthalene core—specifically in the form of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride —the resulting scaffold offers an extended π -system capable of strong hydrophobic and π−π stacking interactions within target binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).

The Chemistry of Aroyl Chlorides

Amide bond formation is arguably the most critical transformation in pharmaceutical synthesis, accounting for approximately 16% of all reactions in drug discovery [2]. While modern coupling reagents (e.g., HATU, EDC/HOBt) are popular for carboxylic acids, the use of pre-activated acyl chlorides bypasses the need for expensive, atom-inefficient coupling agents [3].

Nucleophilic acyl substitution of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride is highly exothermic and rapid. The reaction requires a base to scavenge the generated HCl, which would otherwise protonate the nucleophilic amine and halt the reaction. The choice of base and solvent dictates the chemoselectivity and yield of the reaction.

Experimental Design & Decision Matrix

To ensure a self-validating and robust system, the protocol must be tailored to the physicochemical properties of the amine nucleophile.

-

Method A (Anhydrous) is designed for lipophilic amines soluble in organic solvents. It utilizes N,N -Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unstable acylammonium intermediates that can lead to degradation.

-

Method B (Schotten-Baumann) is strictly for polar amines or zwitterionic amino acids that are insoluble in standard organic solvents. The biphasic system protects the water-sensitive acyl chloride in the organic layer while the aqueous inorganic base deprotonates the amine at the interface.

Quantitative Parameter Comparison

| Parameter | Method A: Anhydrous Amidation | Method B: Schotten-Baumann Biphasic |

| Target Nucleophile | Lipophilic/Standard amines ( 1∘ or 2∘ ) | Amino acids, highly polar/water-soluble amines |

| Solvent System | Dichloromethane (DCM) or THF (0.1–0.5 M) | EtOAc / H₂O (1:1 v/v) (0.2 M) |

| Base | DIPEA (2.0–3.0 equiv) | NaHCO₃ or K₂CO₃ (3.0–5.0 equiv) |

| Acyl Chloride | 1.0–1.1 equiv | 1.1–1.5 equiv (excess accounts for hydrolysis) |

| Temperature | 0 °C → 25 °C | 0 °C → 25 °C (vigorous stirring required) |

| Reaction Time | 1–4 hours | 2–12 hours |

| Catalyst (Optional) | DMAP (0.05–0.1 equiv) for hindered amines | None |

Workflow Decision Tree

Decision matrix for selecting the optimal amidation protocol based on amine properties.

Detailed Methodologies

Method A: Anhydrous Amidation (Standard Protocol)

Use for standard primary and secondary amines.

Step 1: Preparation of the Amine Solution

-

Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

-

Dissolve the amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (5.0 mL) to create a 0.2 M solution.

-

Add DIPEA (2.5 equiv, 2.5 mmol).

-

Causality: DIPEA is strictly preferred over Triethylamine (TEA). TEA is more nucleophilic and can form a reactive, unstable ketene or acylammonium species that degrades the aroyl chloride. DIPEA's isopropyl groups provide steric shielding, ensuring it acts solely as a proton sponge.

-

Step 2: Acyl Chloride Addition

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Dissolve 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride (1.1 equiv, 1.1 mmol) in anhydrous DCM (2.0 mL).

-

Add the acyl chloride solution dropwise over 10 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal spikes that could lead to side reactions (e.g., double acylation of primary amines) and minimizes the degradation of the acyl chloride by trace atmospheric moisture.

-

Step 3: Reaction Monitoring & Workup

-

Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (25 °C). Stir for 1–2 hours.

-

Monitor via LC-MS or TLC (Hexanes/EtOAc). The aroyl chloride will appear as the corresponding carboxylic acid on LC-MS due to hydrolysis in the MS source.

-

Self-Validating Workup: Quench the reaction with 1M aqueous HCl (10 mL).

-

Causality: The acidic wash protonates and removes any unreacted amine and the DIPEA base into the aqueous layer.

-

-

Wash the organic layer with saturated aqueous NaHCO₃ (10 mL).

-

Causality: The basic wash deprotonates and removes any 2-(trifluoromethoxy)naphthalene-6-carboxylic acid (formed from hydrolyzed starting material) into the aqueous layer.

-

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Biphasic Schotten-Baumann Amidation

Use for amino acids or highly water-soluble amines.

Step 1: Preparation of the Biphasic System

-

Dissolve the amino acid/amine (1.0 equiv, 1.0 mmol) in a 10% aqueous NaHCO₃ solution (5.0 mL).

-

Causality: The inorganic base deprotonates the zwitterionic amino acid, rendering the amine lone pair available for nucleophilic attack.

-

-

Add Ethyl Acetate (EtOAc) (5.0 mL) to create a biphasic mixture. Cool to 0 °C.

Step 2: Acyl Chloride Addition

-

Dissolve 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride (1.2 equiv, 1.2 mmol) in EtOAc (2.0 mL).

-

Add the organic solution dropwise to the vigorously stirring biphasic mixture.

-

Causality: Vigorous stirring is mandatory to maximize the surface area of the organic-aqueous interface, which is where the reaction occurs. The acyl chloride remains protected in the EtOAc layer, reacting with the amine at the boundary faster than it hydrolyzes in the water.

-

Step 3: Reaction Monitoring & Workup

-

Stir vigorously at room temperature for 4–12 hours.

-

Self-Validating Workup: Separate the layers. If the product is a neutral amide, it will be in the EtOAc layer. If the product is an N -acylated amino acid, it will be in the aqueous layer as a sodium salt.

-

For Amino Acid Products: Discard the EtOAc layer (which contains hydrolyzed aroyl chloride impurities). Acidify the aqueous layer to pH 2 using 1M HCl.

-

Causality: Acidification protonates the newly formed N -acyl amino acid, rendering it lipophilic.

-

-

Extract the precipitated/cloudy aqueous layer with fresh EtOAc ( 3×10 mL). Dry the combined organics over Na₂SO₄ and concentrate.

Quality Control & Troubleshooting

-

Issue: High levels of 2-(trifluoromethoxy)naphthalene-6-carboxylic acid (Hydrolysis).

-

Root Cause: Moisture in the solvent or highly degraded starting material. Aroyl chlorides degrade over time upon exposure to atmospheric humidity.

-

Solution: Verify the integrity of the acyl chloride by reacting a small aliquot with anhydrous methanol; it should quantitatively yield the methyl ester. Ensure DCM is freshly distilled or drawn from a solvent purification system.

-

-

Issue: Incomplete conversion with sterically hindered amines (e.g., tert-butylamine).

-

Root Cause: The steric bulk of the naphthalene ring combined with a bulky amine severely raises the activation energy of the tetrahedral intermediate formation.

-

Solution: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) to the Method A protocol. DMAP acts as a nucleophilic catalyst, forming a highly reactive, unhindered acylpyridinium intermediate that rapidly transfers the aroyl group to the hindered amine [3].

-

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

Application Note: Synthesis of Active Pharmaceutical Ingredients (APIs) utilizing 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride

Executive Summary

The development of modern active pharmaceutical ingredients (APIs) increasingly relies on specialized building blocks that can simultaneously optimize target binding affinity and pharmacokinetic (PK) profiles. 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride is a highly potent, bifunctional electrophile designed for this exact purpose. By coupling the rigid, hydrophobic naphthalene core with the metabolically robust trifluoromethoxy (–OCF₃) group, this reagent enables the rapid synthesis of amides and esters with superior lipophilicity and oxidative stability.

This application note provides researchers and drug development professionals with a comprehensive, self-validating protocol for integrating the 6-(trifluoromethoxy)-2-naphthoyl moiety into nucleophilic API precursors via nucleophilic acyl substitution.

Mechanistic Rationale & Pharmacophore Dynamics

The selection of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride over standard acylating agents is driven by three distinct structural advantages:

-

The Naphthalene Scaffold as a Privileged Pharmacophore: Naphthalene rings provide an extended, rigid π -system that is highly effective at occupying deep hydrophobic pockets in target proteins, such as GPCRs and kinases[1]. It acts as a structural spacer that dictates the 3D orientation of the API.

-

The –OCF₃ "Super-Halogen" Advantage: The trifluoromethoxy group possesses a high Hansch lipophilicity parameter ( π=+1.04 ) and profound electronegativity[2]. Unlike the rigid –CF₃ group, the oxygen atom in –OCF₃ allows for conformational flexibility. The lone pairs on the oxygen participate in anomeric conjugation ( nO→σC−F∗ ), which withdraws electron density from the naphthalene ring[3]. This electronic deactivation drastically reduces the aromatic ring's susceptibility to cytochrome P450-mediated oxidative metabolism, enhancing the API's in vivo half-life[4].

-

Acyl Chloride Electrophilicity: The 6-carbonyl chloride provides a highly reactive electrophilic center. When paired with 4-dimethylaminopyridine (DMAP), the reaction proceeds via a highly reactive acylpyridinium intermediate, which accelerates the amidation/esterification process and outcompetes the hydrolytic degradation of the acyl chloride[5],[6].

Synthetic Strategy & Workflow

The functionalization of an API precursor requires strict control over moisture and stoichiometric balance to prevent the formation of unreactive salts or hydrolyzed byproducts.

Workflow for API functionalization with 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride.

General Experimental Protocols

The following protocols are engineered as self-validating systems, embedding analytical checkpoints directly into the workflow to ensure causality and reaction integrity.

Protocol A: DMAP-Catalyzed Amidation (Synthesis of API Amides)

Objective: Chemoselective coupling of the naphthoyl chloride with primary or secondary amine precursors.

-

Causality of Reagents: Anhydrous dichloromethane (DCM) is utilized as an aprotic solvent to prevent premature hydrolysis of the acyl chloride. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the starting amine precursor, rendering it non-nucleophilic and stalling the reaction[5].

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the nucleophilic amine API precursor (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

-

Activation: Add DIPEA (2.5 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at room temperature to ensure a homogeneous basic environment.

-

Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The initial formation of the acylpyridinium intermediate is highly exothermic; cooling prevents thermal degradation and minimizes di-acylation.

-

Acylation: Dissolve 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Self-Validation Check: The reaction is deemed complete when the polar amine spot disappears and a less polar, UV-active (254 nm) product spot emerges, corresponding to the [M+H]+ mass of the target amide.

-

Workup & Quenching: Quench the reaction with saturated aqueous NaHCO₃. Causality: This converts any unreacted acyl chloride into the water-soluble sodium naphthoate salt. Extract the aqueous layer with DCM (3x).

-

Washing: Wash the combined organic layers with 1M HCl to remove residual DIPEA and DMAP, followed by a brine wash to remove bulk water.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel) or recrystallization.

Protocol B: Esterification of API Alcohols

For API precursors containing hydroxyl groups, the lower nucleophilicity of alcohols necessitates a modification of the catalytic system.

-

Modification: Increase DMAP to a stoichiometric amount (1.1 equiv) and substitute DIPEA with Triethylamine (TEA, 3.0 equiv). Extend the reaction time at room temperature to 12–18 hours. The stoichiometric DMAP acts as an acyl transfer agent, driving the thermodynamically less favorable esterification to completion[6].

Quantitative Data & Yield Analysis

The table below summarizes the expected reaction metrics across various substrate classes when utilizing 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride under the optimized conditions described above.

| Substrate Type | Reagent System | Temp / Time | Average Isolated Yield (%) | Typical ¹⁹F NMR Shift (ppm) |

| Primary Aliphatic Amine | DIPEA (2.5 eq), DMAP (0.1 eq), DCM | 0 °C to RT, 2h | 88 – 95% | -57.8 to -58.1 |

| Secondary Amine | DIPEA (2.5 eq), DMAP (0.1 eq), DCM | 0 °C to RT, 4h | 82 – 89% | -57.7 to -58.0 |

| Aniline Derivative | Pyridine (solvent/base) | RT to 40 °C, 6h | 75 – 85% | -57.9 to -58.2 |

| Primary Alcohol | TEA (3.0 eq), DMAP (1.1 eq), DCM | RT, 12h | 70 – 80% | -58.0 to -58.3 |

Analytical Validation & Quality Control (QC)

To confirm the structural integrity of the synthesized API, the following analytical validations must be performed:

-

¹⁹F NMR Spectroscopy (Critical Check): The –OCF₃ group is highly diagnostic. In CDCl₃, it consistently appears as a sharp, distinct singlet between -57.0 and -59.0 ppm . The presence of this peak confirms that the trifluoromethoxy moiety survived the reaction conditions without defluorination[3].

-

¹H and ¹³C NMR: The naphthalene aromatic protons will appear as a complex multiplet in the 7.2–8.5 ppm range. Successful conjugation is confirmed by the shift of the carbonyl carbon in ¹³C NMR from ~168 ppm (in the starting acyl chloride) to ~165 ppm (amide) or ~166 ppm (ester).

-

LC-MS (ESI): The mass spectrum must show the [M+H]+ or [M−H]− ion of the coupled product. Crucially, the isotopic distribution must reflect the absence of the chlorine atom (loss of the characteristic 3:1 M:M+2 ratio), confirming the complete displacement of the chloride leaving group.

Sources

Application Note: Friedel-Crafts Acylation Using 2-(Trifluoromethoxy)naphthalene-6-carbonyl Chloride

Executive Summary & Mechanistic Rationale

The incorporation of fluorinated moieties is a cornerstone strategy in modern drug design. Specifically, the trifluoromethoxy (–OCF 3 ) group is highly valued for its unique ability to modulate physicochemical properties. With a Hansch lipophilicity parameter ( π ) of +1.04, it significantly enhances membrane permeability while offering profound metabolic stability against oxidative degradation compared to traditional methoxy groups [1]. When combined with a rigid naphthalene scaffold, the resulting diaryl ketones serve as privileged pharmacophores for CNS-active agents and kinase inhibitors.

This application note details the optimized protocol for the Friedel-Crafts acylation of aromatic substrates using 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride .

Causality in Experimental Design

The Friedel-Crafts acylation relies on the generation of a highly reactive electrophile. We utilize anhydrous Aluminum Chloride (AlCl 3 ) as the Lewis acid. The reaction proceeds via the coordination of AlCl 3 to the acyl chloride, forming a donor-acceptor complex that dissociates into a resonance-stabilized acylium ion [2].

Unlike Friedel-Crafts alkylations, which are truly catalytic, acylation requires slightly more than one stoichiometric equivalent of AlCl 3 (typically 1.1 to 1.2 equiv). The causality behind this requirement is product inhibition: the newly formed diaryl ketone possesses a basic carbonyl oxygen that strongly coordinates with AlCl 3 , sequestering the Lewis acid and halting the reaction prematurely if only catalytic amounts are used [3].

Reaction Pathway Visualization

The following diagram maps the logical flow of the electrophilic aromatic substitution (EAS) mechanism, highlighting the critical intermediates generated during the protocol.

Figure 1: Mechanistic pathway of AlCl3-catalyzed Friedel-Crafts acylation generating the acylium ion.

Substrate Scope and Quantitative Data

The reactivity of the acylium ion is highly dependent on the electronic nature of the nucleophilic arene. Electron-rich arenes (e.g., anisole) react rapidly at low temperatures, whereas deactivated or neutral arenes require elevated temperatures and more polar halogenated solvents like 1,2-dichloroethane (DCE).

Table 1: Reaction Optimization and Substrate Scope

| Arene Substrate | Solvent | Temp Profile (°C) | Time (h) | Isolated Yield (%) | Regioselectivity |

| Anisole | Dichloromethane (DCM) | 0 → 25 | 4 | 88 | >95% para |

| Toluene | Dichloromethane (DCM) | 0 → 25 | 6 | 82 | 90% para / 10% ortho |

| Fluorobenzene | 1,2-Dichloroethane (DCE) | 25 → 60 | 12 | 65 | 85% para / 15% ortho |

| Thiophene | Dichloromethane (DCM) | -20 → 0 | 3 | 78 | >95% C2 |

Note: Highly deactivated arenes (e.g., nitrobenzene) do not undergo Friedel-Crafts acylation and are often used as alternative solvents for these reactions [2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific in-process controls (IPCs) are embedded to ensure the integrity of the reaction at each stage.

Materials & Reagents

-

Acylating Agent: 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride (1.0 equiv, 10 mmol, ~2.75 g)

-

Lewis Acid: Anhydrous Aluminum Chloride (AlCl 3 ) (1.2 equiv, 12 mmol, 1.60 g)

-

Substrate: Anisole (1.1 equiv, 11 mmol, 1.19 g)

-

Solvent: Anhydrous Dichloromethane (DCM) (40 mL)

-

Quenching Agent: 1M Aqueous HCl (ice-cold)

Methodology

Step 1: Preparation of the Acylium Ion Complex

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.

-

Add anhydrous AlCl 3 (1.60 g, 12 mmol) to the flask, followed by 20 mL of anhydrous DCM.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride (2.75 g, 10 mmol) in 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

-

Add the acyl chloride solution dropwise over 15 minutes.

-

Self-Validation Check: The opaque AlCl 3 suspension will gradually dissolve, and the solution will transition to a deep yellow or orange color. This color change confirms the successful generation of the donor-acceptor complex and subsequent acylium ion.

-

Step 2: Nucleophilic Addition

-

Dissolve the arene substrate (Anisole, 1.19 g, 11 mmol) in 10 mL of anhydrous DCM.

-

Add the arene solution dropwise to the active acylium ion mixture at 0 °C over 20 minutes.

-

Causality Note: Slow addition controls the exothermic electrophilic aromatic substitution and minimizes polyacylation or degradation of the electron-rich arene.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

-

Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the acyl chloride (which often streaks or forms the methyl ester on silica if not pre-quenched) and the appearance of a UV-active product spot indicates completion.

Step 3: Quenching and Workup

-

Cool the reaction mixture back to 0 °C.

-

Crucial Step: Slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice and 20 mL of 1M HCl with vigorous stirring.

-

Causality Note: The highly stable aluminum-ketone complex must be aggressively hydrolyzed. The acidic aqueous environment breaks the Lewis acid-base adduct, liberating the free diaryl ketone product and preventing emulsion formation during extraction.

-

-

Transfer to a separatory funnel and separate the organic (DCM) layer.

-

Extract the aqueous layer with additional DCM (2 × 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO 3 (30 mL) to neutralize residual acid, followed by brine (30 mL).

-

Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.

-

The target compound, (4-methoxyphenyl)(2-(trifluoromethoxy)naphthalen-6-yl)methanone, will elute as a distinct, highly UV-active band.

References

[1] Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. URL:[Link]

[2] McMurry, J. "16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction." Organic Chemistry. Pressbooks. URL:[Link]

[3] Ashenhurst, J. (2018). "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry. URL:[Link]

Application Note: Divergent Cross-Coupling Strategies for 2-(Trifluoromethoxy)naphthalene-6-carbonyl Chloride

Executive Summary & Chemical Context

In modern drug discovery and materials science, the incorporation of the trifluoromethoxy (–OCF₃) group is a privileged strategy to enhance lipophilicity, improve metabolic stability, and increase membrane permeability. 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride represents a highly versatile, bifunctional building block. The naphthalene core provides a rigid, extended aromatic spacer, while the acyl chloride moiety serves as a highly reactive electrophile for transition-metal-catalyzed cross-coupling.

Traditionally, Suzuki-Miyaura cross-couplings are performed on aryl halides. However, utilizing acyl chlorides as electrophiles allows researchers to directly access functionalized aryl ketones (via Acyl Suzuki coupling) or biaryls (via Decarbonylative Suzuki coupling) from the same starting material [1]. This application note details the mechanistic rationale, parameter optimization, and step-by-step protocols for achieving divergent, high-yielding cross-couplings with this specific substrate.

Mechanistic Rationale: Pathway Divergence (E-E-A-T)

The cross-coupling of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride with organoboronic acids is governed by the behavior of the intermediate acyl-palladium(II) complex. Understanding this causality is critical for controlling chemoselectivity.

-

Non-Decarbonylative Pathway (Ketone Synthesis): Oxidative addition of the C(acyl)–Cl bond to Pd(0) generates an acyl-Pd(II)-Cl species. If transmetalation with the boronic acid occurs faster than carbon monoxide (CO) extrusion, subsequent reductive elimination yields the diaryl ketone . This pathway is favored at lower temperatures (20–60 °C) and with standard phosphine ligands (e.g., PPh₃) [2].

-

Decarbonylative Pathway (Biaryl Synthesis): CO extrusion from the acyl-Pd(II) complex is an entropically driven process with a high activation barrier. By elevating the temperature (>120 °C) and employing sterically demanding, electron-rich ligands (e.g., BrettPhos), the catalyst is forced into a lower-coordinate state that accelerates decarbonylation. The resulting aryl-Pd(II)-Cl complex then undergoes transmetalation and reductive elimination to yield the decarbonylative biaryl product [3].

Caption: Divergent catalytic cycles for Acyl Suzuki (Ketone) vs. Decarbonylative Suzuki (Biaryl) coupling.

Experimental Design & Parameter Optimization

A critical failure point in acyl chloride cross-coupling is the competitive hydrolysis of the C(acyl)–Cl bond by ambient moisture or aqueous bases, which irreversibly forms the unreactive carboxylic acid. A self-validating protocol must strictly enforce anhydrous conditions.

Table 1 summarizes the optimal parameters required to steer the reaction toward either the ketone or the biaryl product.

Table 1: Optimization of Reaction Parameters for Divergent Cross-Coupling

| Parameter | Acyl Suzuki (Ketone Synthesis) | Decarbonylative Suzuki (Biaryl Synthesis) | Mechanistic Rationale |

| Catalyst/Ligand | Pd(PPh₃)₄ (5 mol%) | Pd(dba)₂ (5 mol%) / BrettPhos (5 mol%) | Bulky ligands like BrettPhos favor lower-coordinate Pd, accelerating CO extrusion. |

| Temperature | 20 °C – 60 °C | 130 °C – 150 °C | High thermal energy is required to overcome the activation barrier for decarbonylation. |

| Base | Cs₂CO₃ (anhydrous, 1.5 eq) | NaOtBu or K₃PO₄ (anhydrous, 2.0 eq) | Mild bases prevent acyl chloride hydrolysis; strong bases facilitate rapid transmetalation. |

| Solvent | Toluene or THF (dry) | 1,4-Dioxane or Xylene (dry) | High boiling point solvents are required for decarbonylation; non-nucleophilic to protect acyl chloride. |

Detailed Methodologies & Protocols

Protocol A: Synthesis of 2-(Trifluoromethoxy)naphthalene-6-aryl Ketones (Acyl Suzuki)

Objective: Direct C–C bond formation retaining the carbonyl group.

Prerequisites: All glassware must be oven-dried at 120 °C overnight and cooled under a stream of dry argon. Toluene must be freshly distilled over sodium/benzophenone or passed through an activated alumina column.

Step-by-Step Procedure:

-

Reagent Loading: Inside an argon-filled glovebox, charge a 20 mL Schlenk tube with 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride (1.0 mmol, 274.6 mg), the desired arylboronic acid (1.2 mmol), anhydrous Cs₂CO₃ (1.5 mmol, 488 mg), and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).

-

Solvent Addition: Seal the tube with a rubber septum, remove from the glovebox, and inject 5.0 mL of anhydrous toluene via syringe.

-

Reaction Execution: Stir the heterogeneous mixture vigorously at 50 °C for 8–12 hours. Self-Validation Check: Monitor the reaction via LC-MS (aliquots quenched in dry methanol to form the methyl ester of any unreacted starting material). Disappearance of the methyl ester peak indicates complete conversion.

-

Workup: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure naphthyl ketone.

Protocol B: Synthesis of 2-Aryl-6-(trifluoromethoxy)naphthalenes (Decarbonylative Suzuki)

Objective: Extrusion of CO to form a direct biaryl linkage.

Step-by-Step Procedure:

-

Catalyst Pre-activation: In an argon-filled glovebox, combine Pd(dba)₂ (0.05 mmol, 28.7 mg) and BrettPhos (0.05 mmol, 26.8 mg) in a 20 mL pressure vial. Add 2.0 mL of anhydrous 1,4-Dioxane and stir for 10 minutes until a homogeneous solution forms.

-

Substrate Addition: Add 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride (1.0 mmol, 274.6 mg), arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

-

Reaction Execution: Seal the pressure vial with a Teflon-lined cap. Heat the mixture in an oil bath at 140 °C for 16 hours. Note: The high temperature is strictly required to drive the decarbonylation step to completion [3].

-

Workup: Cool to room temperature. Caution: Carefully vent the vial in a fume hood, as CO gas is generated during the reaction. Dilute with CH₂Cl₂ (20 mL) and wash with water (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent and purify the crude residue by flash chromatography to isolate the fluorinated biaryl compound.

Analytical Validation & Troubleshooting

When dealing with highly electrophilic acyl chlorides, the most common failure mode is nucleophilic attack by trace water, leading to the formation of 2-(trifluoromethoxy)naphthalene-6-carboxylic acid. The workflow below outlines the diagnostic process to ensure protocol integrity.

Caption: Troubleshooting workflow for identifying and resolving common cross-coupling failures.

Key Analytical Markers:

-

¹⁹F NMR: The –OCF₃ group typically appears as a sharp singlet around -58.0 ppm (in CDCl₃). Shifts in this peak can help confirm the electronic changes in the naphthalene ring post-coupling.

-

IR Spectroscopy: For Protocol A (Ketone), a strong C=O stretching frequency will appear at ~1660 cm⁻¹. For Protocol B (Biaryl), the complete absence of the C=O stretch confirms successful decarbonylation.

References

-

Haddach, M.; McCarthy, J. R. "Palladium-Catalyzed Cross-Coupling of Organoboronic Acids with Acyl Chlorides." Tetrahedron Letters, 1999. URL:[Link]

-

Buchspies, J.; Szostak, M. "Recent Advances in Acyl Suzuki Cross-Coupling." Catalysts, 2019, 9(1), 53. URL:[Link]

-

Pu, X.; Hu, J.; Zhao, Y.; Shi, Z. "Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides." National Center for Biotechnology Information (PMC), 2020. URL:[Link]

-

Wang, L.; et al. "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments." National Center for Biotechnology Information (PMC), 2018. URL:[Link]

Application Note: 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride as a Multifunctional Building Block

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Physicochemical Profiling

The emergence of 2-(trifluoromethoxy)naphthalene-6-carbonyl chloride represents a significant advancement in the design of polyfunctional aromatic building blocks. This molecule integrates three highly synergistic components:

-

The Trifluoromethoxy (-OCF₃) Group: Often termed a "pseudohalogen," this group is exceptionally lipophilic. With a Hansch π parameter of +1.04, it surpasses the standard trifluoromethyl group (+0.88) in driving lipophilicity, while maintaining a lower electron-withdrawing influence ( σp = 0.35)[1].

-

The Carbonyl Chloride (Acyl Chloride): A highly reactive electrophilic center at the 6-position that enables rapid, high-yielding nucleophilic acyl substitutions without the need for expensive peptide coupling reagents.

The Naphthalene Scaffold: The 2,6-disubstitution pattern provides a rigid, extended π -conjugated core. In materials science, this rod-like (calamitic) geometry is essential for π

π stacking and liquid crystal phase induction.By understanding the causality behind these structural features, researchers can leverage this building block to tune dielectric anisotropy in advanced materials or optimize the pharmacokinetic profiles of novel therapeutics.

Applications in Materials Science: Advanced Liquid Crystals

Fluorinated liquid crystals (LCs) are foundational to modern active-matrix displays due to their high voltage holding ratios, low rotational viscosity, and chemical stability. The introduction of a terminal -OCF₃ group on a rigid naphthalene core profoundly impacts the dielectric anisotropy ( Δε ) of the resulting mesogen [3].